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molecular formula C14H8BrF3N2 B1469353 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine CAS No. 911113-31-0

8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine

Cat. No. B1469353
M. Wt: 341.13 g/mol
InChI Key: SZOLBWSNAQNOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

To a mixture of 3-bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine (example C.25 step 2) (4.96 g, 16 mmol) and sodium bicarbonate (5.256 g, 63 mmol) in EtOH (20 mL) at 50° C. was dropwise added chloroacetaldehyde (50% in water, 3.66 mL, 31 mmol) within 2 h. Cooled to 23° C. and evaporated all volatiles The residue was purified by silica gel column chromatography with dichloromethane/methanol followed by trituration with heptane and very little ether to give the title compound as a white solid (3.4 g, 63%). MS (ISP) 340.9 [(M+H)+], 343.1 [(M+2+H)+].
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
5.256 g
Type
reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:18])=[N:4][CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH:7]=1.C(=O)(O)[O-].[Na+].Cl[CH2:25][CH:26]=O>CCO>[Br:1][C:2]1[C:3]2[N:4]([CH:25]=[CH:26][N:18]=2)[CH:5]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:14]([F:17])([F:15])[F:16])=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C1=CC=C(C=C1)C(F)(F)F)N
Step Two
Name
Quantity
5.256 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3.66 mL
Type
reactant
Smiles
ClCC=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
within 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated all volatiles The residue
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography with dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=C(C1)C1=CC=C(C=C1)C(F)(F)F)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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